

Physicochemical properties of (S,R,S)-AHPC-PEG1-OTs for synthesis

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG1-OTs

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(S,R,S)-AHPC-PEG1-OTs: A Technical Guide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and application of **(S,R,S)-AHPC-PEG1-OTs**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a single polyethylene glycol (PEG) unit, and a terminal tosylate group, facilitating the targeted degradation of specific proteins.

Physicochemical Properties

(S,R,S)-AHPC-PEG1-OTs, also known as VH032-PEG1-OTs, is a synthetic E3 ligase ligand-linker conjugate.^{[1][2][3]} Its key role is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC, which in turn ubiquitinates a target protein, marking it for degradation by the proteasome. The PEG linker enhances solubility and provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal tosylate group is a good leaving group, making the molecule reactive towards nucleophiles for conjugation to a target protein ligand.

A summary of its known physicochemical properties is presented below:

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₂ N ₄ O ₈ S ₂	Vendor Information
Molecular Weight	686.84 g/mol	Vendor Information
Appearance	White to off-white solid	General Observation
Solubility	Soluble in DMSO	Inferred from related compounds
Storage	Store at -20°C	Vendor Recommendation

Synthesis

While a detailed, step-by-step synthesis protocol for **(S,R,S)-AHPC-PEG1-OTs** is not publicly available, a representative synthesis can be proposed based on established chemical principles for the synthesis of the (S,R,S)-AHPC core, PEGylation, and subsequent tosylation. The general synthetic strategy involves a multi-step process.

Representative Synthetic Scheme:

A plausible synthetic route would involve:

- Synthesis of the (S,R,S)-AHPC core: This is a multi-step process that has been described in the chemical literature.
- PEGylation: The (S,R,S)-AHPC core is then reacted with a suitable PEG1 linker precursor, likely containing a terminal hydroxyl group.
- Tosylation: The terminal hydroxyl group of the PEG linker is then converted to a tosylate group.

Experimental Protocol: Representative Tosylation of a PEGylated Intermediate

This protocol describes a general method for the tosylation of a hydroxyl-terminated PEG linker attached to a molecule of interest, which is a key final step in the synthesis of **(S,R,S)-AHPC-PEG1-OTs**.

Materials:

- (S,R,S)-AHPC-PEG1-OH (1 equivalent)
- Dry Dichloromethane (DCM)
- Pyridine or Triethylamine (1.5 equivalents)
- p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
- Sodium sulfate (anhydrous)
- Water
- Brine solution

Procedure:

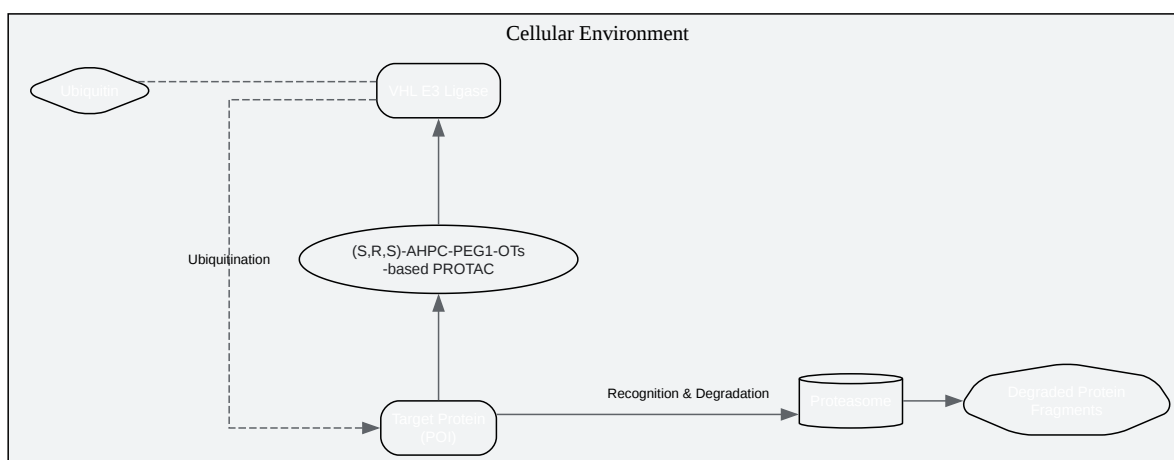
- Dissolve the (S,R,S)-AHPC-PEG1-OH in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
- Stir the reaction at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction has not proceeded to completion, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
- Upon completion, dilute the reaction mixture with water.
- Separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with water (2 x 10 volumes) and then with brine solution.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(S,R,S)-AHPC-PEG1-OTs**.
- The crude product should be purified by flash column chromatography on silica gel to obtain the final product.

Role in PROTAC Technology

(S,R,S)-AHPC-PEG1-OTs serves as a bifunctional molecule that links a ligand for a target protein to the VHL E3 ligase. This linkage is fundamental to the mechanism of action of PROTACs, which induce the degradation of specific proteins.

PROTAC Mechanism of Action

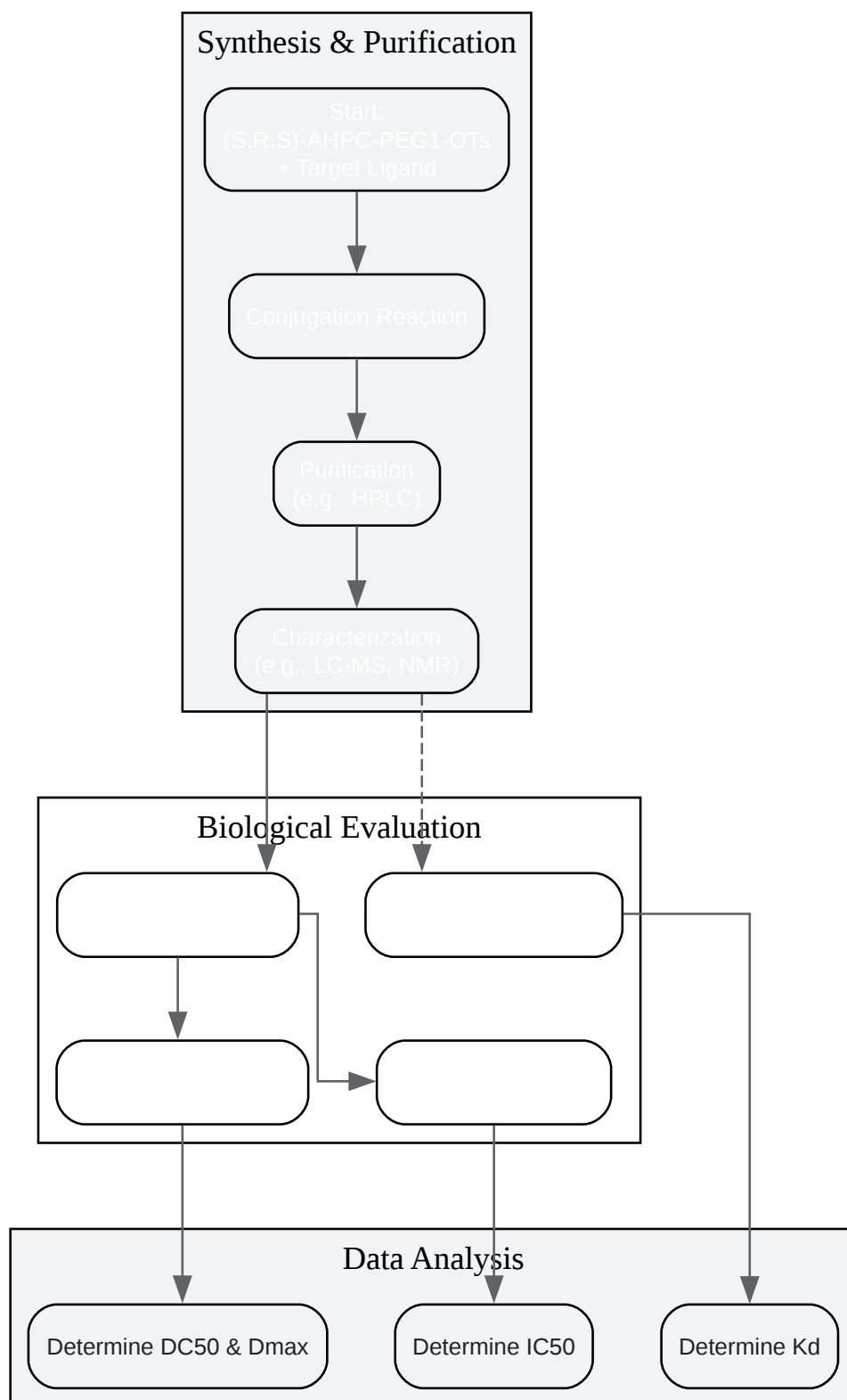


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Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using **(S,R,S)-AHPC-PEG1-OTs** involves a systematic workflow from synthesis to biological evaluation.



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